(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a chroman moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the chroman moiety: The chroman group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The hydroxyl group on the chroman moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and chroman moieties could facilitate binding to specific molecular targets, while the acrylamide group may participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-((4-hydroxyphenyl)methyl)acrylamide: Similar structure but with a phenyl group instead of a chroman moiety.
(E)-3-(furan-3-yl)-N-((4-methoxychroman-4-yl)methyl)acrylamide: Similar structure but with a methoxy group on the chroman moiety.
Uniqueness
(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is unique due to the presence of both the furan and chroman rings, which provide distinct chemical and biological properties. The combination of these moieties in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKWUAUCRHTJE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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